

# Kermesic Acid: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Kermesic Acid*

Cat. No.: *B135790*

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CAS Number: 18499-92-8

This technical guide provides an in-depth overview of **Kermesic Acid**, a naturally occurring anthraquinone derivative. Intended for researchers, scientists, and drug development professionals, this document details its physicochemical properties, analytical methodologies, and known biological activities, supported by experimental protocols and data visualizations.

## Physicochemical Properties

**Kermesic acid** is a tetrahydroxyanthraquinone, structurally defined as 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted with methyl and carboxy groups at the 1 and 2 positions, respectively.[1][2][3] It is the primary coloring agent in the natural dye kermes, extracted from the insect *Kermes vermilio*. [4]

Table 1: Physicochemical Properties of **Kermesic Acid**

| Property                                 | Value                                                                                                                                                                                                                    | References |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| CAS Number                               | 18499-92-8                                                                                                                                                                                                               | [5][6][7]  |
| Molecular Formula                        | C <sub>16</sub> H <sub>10</sub> O <sub>8</sub>                                                                                                                                                                           | [1][2][5]  |
| Molecular Weight                         | 330.25 g/mol                                                                                                                                                                                                             | [1][5][6]  |
| Appearance                               | Dark red rosettes or red crystalline needles                                                                                                                                                                             | [8][9]     |
| Melting Point                            | >320 °C (with decomposition)                                                                                                                                                                                             | [5][8][9]  |
| Boiling Point                            | 679.83 °C (predicted)                                                                                                                                                                                                    | [5]        |
| Solubility                               | Slightly soluble in cold water; soluble in hot water (yellowish-red solution) and ethanol (at boiling). Soluble in aqueous NaOH (violet solution) and concentrated H <sub>2</sub> SO <sub>4</sub> (violet-red solution). | [8][10]    |
| UV Absorption Maxima (λ <sub>max</sub> ) | 276, 312, 498 nm                                                                                                                                                                                                         | [8][10]    |
| C.I. Name                                | Natural Red 3                                                                                                                                                                                                            | [1][9][10] |

## Analytical Methodologies

### Extraction and Purification

**Kermesic acid** is primarily extracted from the dried bodies of the female *Kermes vermilio* insect. Several methods can be employed, with varying efficiencies.

#### Experimental Protocol: Conventional Solvent Extraction

- **Maceration:** Weigh a desired amount of dried, ground *Kermes* insects.
- **Solvent Addition:** Add distilled water to the powdered insects in a flask at a solid-to-liquid ratio of 1:20 (g/mL).
- **Heating:** Heat the mixture to boiling with continuous stirring and maintain for 30 minutes.

- **Cooling and Filtration:** Allow the mixture to cool to room temperature. Separate the aqueous extract from the solid residue by filtration through a Buchner funnel. The resulting filtrate is the crude **kermesic acid** extract.

#### Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

- **Sample Preparation:** Place a known quantity of ground Kermes insects into an extraction vessel.
- **Solvent Addition:** Add a suitable solvent, such as a methanol:water mixture (e.g., 65:35, v/v), at a solid-to-liquid ratio of 1:20 (g/mL).[\[11\]](#)
- **Ultrasonication:** Place the vessel in an ultrasonic bath with the temperature set to approximately 60-70°C.
- **Extraction:** Apply ultrasonic waves for a duration of 15 minutes.
- **Filtration:** After the extraction cycle, filter the mixture to obtain the crude **kermesic acid** extract.

#### Experimental Protocol: Microwave-Assisted Extraction (MAE)

- **Sample Preparation:** Place a known amount of ground Kermes insects into a microwave extraction vessel.
- **Solvent Addition:** Add the solvent at a solid-to-liquid ratio of 1:20 (g/mL).
- **Microwave Extraction:** Seal the vessel and place it in a microwave extractor. Set the temperature to 60°C and the extraction time to 15 minutes.
- **Cooling and Filtration:** After the extraction, allow the vessel to cool and then filter the mixture to obtain the crude extract.

## Chromatographic and Spectroscopic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the preferred method for the identification and quantification of **kermesic acid**.

### Experimental Protocol: HPLC-DAD Analysis

- Instrumentation: A standard HPLC system equipped with a DAD detector.
- Column: A reversed-phase C18 or Phenyl column is typically used.
- Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
- Detection: The DAD is set to monitor multiple wavelengths, including the absorption maxima of **kermesic acid** (276, 312, and 498 nm).<sup>[8][10]</sup>
- Identification: **Kermesic acid** is identified by comparing its retention time and UV-Vis spectrum with that of a known standard.

### Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. The quasi-molecular ion of **kermesic acid** ( $[M-H]^-$ ) is observed at  $m/z$  329.<sup>[5][8]</sup> Fragmentation typically involves the sequential loss of CO<sub>2</sub> (44 Da) and CO (28 Da).<sup>[5]</sup>
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the chemical structure of **kermesic acid**.<sup>[9]</sup>

## Biological Activities and Signaling Pathways

While research on the specific biological activities of **kermesic acid** is not as extensive as for its glycoside, carminic acid, existing evidence and studies on related anthraquinones suggest potential antioxidant, anti-inflammatory, and anticancer properties.

## Antioxidant Activity

**Kermesic acid**, as a phenolic compound, is expected to possess antioxidant properties by scavenging free radicals.

### Experimental Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a stock solution of **kermesic acid** in a suitable solvent and create a series of dilutions.
- Assay Procedure (96-well plate):
  - Add 50  $\mu$ L of various concentrations of the **kermesic acid** solution or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.
  - Add 150  $\mu$ L of the DPPH working solution to all wells.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis: Calculate the percentage of radical scavenging activity. The IC<sub>50</sub> value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

## Anti-inflammatory Activity

The anti-inflammatory potential of **kermesic acid** can be investigated through various in vitro assays.

### Experimental Protocol: Inhibition of Protein Denaturation Assay

- Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of **kermesic acid**.
- Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
- Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
- Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

- **Data Analysis:** Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

## Anticancer Activity

The cytotoxic effects of **kermesic acid** against various cancer cell lines can be evaluated using standard cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cancer cells (e.g., human colon cancer cell line HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **kermesic acid** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## Potential Signaling Pathways

Direct studies on the signaling pathways modulated by **kermesic acid** are limited. However, based on the activities of structurally similar compounds, it is hypothesized that **kermesic acid** may influence key inflammatory and cancer-related pathways.

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## Experimental Workflows



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## Conclusion

**Kermesic acid** is a well-characterized natural dye with a range of potential, yet underexplored, biological activities. This guide provides a foundational resource for researchers interested in investigating its properties and potential applications in drug discovery and development. The detailed protocols and compiled data serve as a starting point for further in-depth studies into the mechanisms of action and therapeutic potential of this intriguing natural compound.

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